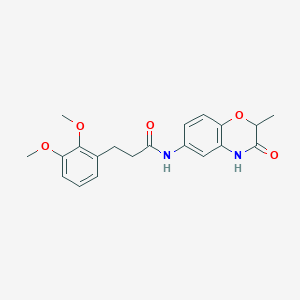

![molecular formula C19H16N2O3 B358533 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoéthyl]-1H-indole-2,3-dione CAS No. 696626-43-4](/img/structure/B358533.png)

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoéthyl]-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

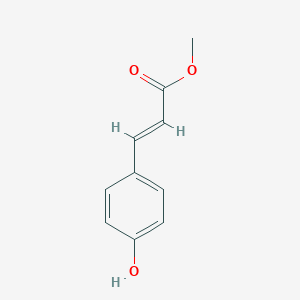

The compound “1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione” is a complex organic molecule. Structural elucidation of the molecule was carried out using diverse spectroscopic techniques (FT-IR, ESI-MS, 1 H NMR and 13 C NMR) that could easily identify their main spectral features .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a high-throughput screen identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . Another study described a facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as FT-IR, ESI-MS, 1 H NMR and 13 C NMR .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For instance, a modified Strecker synthesis between 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in MeCN at room temperature produced a new compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid, have been reported. It was found to be a white powder with a molecular weight of 273.36 .Applications De Recherche Scientifique

Gestion des maladies des plantes

Des dérivés de la 3,4-dihydroisoquinolin-1 (2H)-one, qui est structurellement apparentée au composé qui vous intéresse, ont été synthétisés pour une utilisation dans la gestion des maladies des plantes. Ces dérivés ont montré une activité antioomycète prometteuse contre des agents pathogènes comme Pythium recalcitrans .

Activité antifongique

Des composés similaires à la 3,4-dihydroisoquinolin-2(1H)-yl ont démontré une activité antifongique significative contre diverses souches fongiques telles qu'Alternaria alternate et Curvularia lunata .

Recherche sur le cancer

Le dérivé sulfonyle de la 3,4-dihydroisoquinolin-2(1H)-yl a été identifié comme un inhibiteur puissant et sélectif de l'aldo-céto réductase AKR1C3, qui est une cible d'intérêt dans la recherche sur le cancer du sein et de la prostate .

Méthodologie de synthèse

La réaction de Castagnoli–Cushman a été utilisée pour synthétiser des dérivés de la 3,4-dihydroisoquinolin-1 (2H)-one, ce qui indique que des méthodologies similaires pourraient potentiellement être appliquées pour synthétiser votre composé d'intérêt pour diverses applications .

Analyse structurale

Des études impliquant la détermination structurale de composés apparentés peuvent fournir des informations sur les interactions de liaison potentielles et la stabilité de votre composé, ce qui est crucial pour son application dans la conception de médicaments et autres domaines .

Mécanisme D'action

Target of Action

The primary target of the compound “1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione” is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound interacts with its target, AKR1C3, by binding to it. Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 metabolism, which has been measured in cellular assays . This inhibition is potentially beneficial in the treatment of breast and prostate cancer, where AKR1C3 is a target of interest .

Orientations Futures

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its mechanism of action. The development of more potent derivatives of this compound could also be a promising area of future research .

Analyse Biochimique

Biochemical Properties

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of aldo-keto reductase AKR1C3, an enzyme involved in steroid metabolism . The compound binds to the active site of the enzyme, occupying the oxyanion hole and interacting with the hydrophobic pocket, thereby inhibiting its activity . This interaction is crucial for its potential therapeutic applications in conditions like breast and prostate cancer.

Cellular Effects

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of aldo-keto reductase AKR1C3 leads to alterations in steroid metabolism, which can impact cell proliferation and apoptosis . Additionally, it has shown potential in modulating the activity of other enzymes and proteins involved in cellular signaling pathways, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione involves its binding interactions with biomolecules. The compound binds to the active site of aldo-keto reductase AKR1C3, inhibiting its activity by occupying the oxyanion hole and interacting with the hydrophobic pocket . This inhibition leads to changes in gene expression and cellular metabolism, contributing to its therapeutic potential. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods Long-term studies have indicated that the compound maintains its inhibitory effects on aldo-keto reductase AKR1C3, leading to sustained alterations in cellular functions

Dosage Effects in Animal Models

The effects of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, including alterations in liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in steroid metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of aldo-keto reductase AKR1C3 plays a crucial role in its metabolic effects, as it alters the conversion of steroids and other related compounds.

Transport and Distribution

The transport and distribution of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione within cells and tissues involve interactions with various transporters and binding proteins . The compound has been shown to accumulate in specific tissues, including the liver and kidneys, where it exerts its biological effects. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione is critical for its activity and function. The compound has been observed to localize in specific cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. Understanding the subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-16-8-4-3-7-15(16)18(23)19(21)24/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZOGPBLSUIJPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)

![4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid](/img/structure/B358469.png)

methanone](/img/structure/B358489.png)

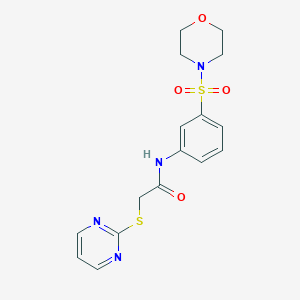

![N-(1,3-benzodioxol-5-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B358490.png)

![Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B358531.png)

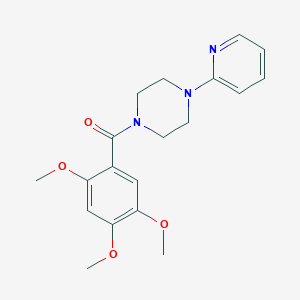

![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B358546.png)

![[(2-Methyl-2-adamantyl)oxy]acetic acid](/img/structure/B358558.png)